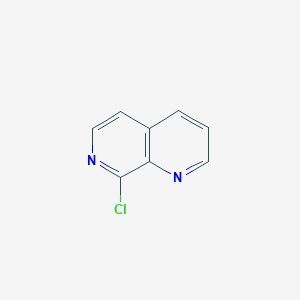
Bis(trifenilfosfina)paladio(II) diacetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(triphenylphosphine)palladium(II) diacetate is a coordination compound with the chemical formula ([ (C_6H_5)_3P]_2Pd(CH_3COO)_2). It is a yellow crystalline solid that is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions .
Aplicaciones Científicas De Investigación
Bis(triphenylphosphine)palladium(II) diacetate has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science
Mecanismo De Acción
Target of Action
Bis(triphenylphosphine)palladium(II) diacetate, often referred to as Pd(PPh3)2(OAc)2, is an organometallic complex that primarily targets carbon-carbon (C-C) bonds . Its role is to act as a catalyst in various types of coupling reactions, including Suzuki, Negishi, Sonogashira, and Heck coupling reactions .
Mode of Action
The compound interacts with its targets (C-C bonds) by facilitating the breaking and forming of bonds during coupling reactions . This is achieved through the palladium center of the complex, which can undergo oxidative addition and reductive elimination, key steps in these reactions .
Biochemical Pathways
The primary biochemical pathway affected by Pd(PPh3)2(OAc)2 is the synthesis of conjugated polymers via Stille coupling . The compound also influences other pathways involved in the formation of C-C bonds, such as those occurring in Suzuki, Negishi, and Sonogashira coupling reactions .
Pharmacokinetics
Instead, its effectiveness is more related to its catalytic activity and stability under reaction conditions .
Result of Action
The molecular and cellular effects of Pd(PPh3)2(OAc)2’s action are the formation of new C-C bonds, leading to the synthesis of complex organic compounds . This can result in the production of a wide range of products, from pharmaceuticals to materials for electronics .
Análisis Bioquímico
Biochemical Properties
Bis(triphenylphosphine)palladium(II) diacetate is known for its catalytic properties in biochemical reactions
Molecular Mechanism
The molecular mechanism of Bis(triphenylphosphine)palladium(II) diacetate primarily involves its role as a catalyst in various organic reactions . It’s known to facilitate cross-coupling reactions such as the Stille, Suzuki, and Sonogashira reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(triphenylphosphine)palladium(II) diacetate can be synthesized by reacting palladium(II) acetate with triphenylphosphine in an appropriate solvent. One common method involves dissolving palladium(II) acetate in acetic acid and then adding a solution of triphenylphosphine in ethanol. The mixture is then stirred at an elevated temperature, typically around 60°C, for several hours. The resulting yellow crystalline product is filtered and washed with ethanol .
Industrial Production Methods
In industrial settings, the synthesis of bis(triphenylphosphine)palladium(II) diacetate follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous stirring and precise temperature control. The product is then purified through recrystallization or other suitable methods .
Análisis De Reacciones Químicas
Types of Reactions
Bis(triphenylphosphine)palladium(II) diacetate is primarily known for its role as a catalyst in various cross-coupling reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl or vinyl boronic acids with aryl or vinyl halides.
Heck Reaction: This reaction couples alkenes with aryl halides.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically uses aryl boronic acids, aryl halides, and a base such as potassium carbonate in a solvent like toluene or ethanol.
Heck Reaction: Uses alkenes, aryl halides, and a base such as triethylamine in solvents like N,N-dimethylformamide (DMF) or toluene.
Sonogashira Coupling: Uses terminal alkynes, aryl halides, and a base such as triethylamine in solvents like tetrahydrofuran (THF) or DMF
Major Products
The major products of these reactions are typically biaryl compounds, alkenes, and substituted alkynes, respectively .
Comparación Con Compuestos Similares
Similar Compounds
Bis(triphenylphosphine)palladium(II) dichloride: Similar in structure but contains chloride ligands instead of acetate.
Tetrakis(triphenylphosphine)palladium(0): Contains four triphenylphosphine ligands and is used in similar catalytic applications.
Tris(dibenzylideneacetone)dipalladium(0): Another palladium complex used in cross-coupling reactions
Uniqueness
Bis(triphenylphosphine)palladium(II) diacetate is unique due to its high stability and efficiency as a catalyst in a wide range of cross-coupling reactions. Its acetate ligands provide a balance between reactivity and stability, making it a versatile and widely used catalyst in organic synthesis .
Propiedades
Número CAS |
14588-08-0 |
|---|---|
Fórmula molecular |
C40H38O4P2Pd |
Peso molecular |
751.1 g/mol |
Nombre IUPAC |
acetic acid;palladium;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2C2H4O2.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2(3)4;/h2*1-15H;2*1H3,(H,3,4); |
Clave InChI |
VKYBQFWSQQZDLX-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd] |
SMILES canónico |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd] |
| 14588-08-0 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B76029.png)












